molecular formula C11H16O3 B6280829 2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one CAS No. 162691-58-9

2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one

Cat. No.: B6280829
CAS No.: 162691-58-9
M. Wt: 196.24 g/mol
InChI Key: WLRQAQBEUMCHCZ-UHFFFAOYSA-N
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Description

2,4,6,6-Tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one is a synthetic organic compound with a unique fused-ring system. It belongs to the family of indandione derivatives and is characterized by its yellow crystalline appearance. This compound has a molecular formula of C11H16O3 and a molecular weight of 196.24 g/mol. It was first synthesized in 1961 and has since found applications in various fields of research and industry due to its distinct physical and chemical properties.

Preparation Methods

2,4,6,6-Tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one can be synthesized through several methods:

    Reaction of 2,4,6-trimethylbenzaldehyde with malonic acid: This reaction occurs in the presence of acetic anhydride.

    Condensation of 2,4,6-trimethylbenzaldehyde with cyanoacetic acid: This method requires a catalyst to facilitate the reaction.

The compound can be characterized using various techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry.

Chemical Reactions Analysis

2,4,6,6-Tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include organic solvents like ethanol, acetone, chloroform, and benzene. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,4,6,6-Tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one has a wide range of applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Analytical Chemistry: The compound is used in the development of new analytical methods for detecting various substances.

    Agrochemicals: The compound is used in the synthesis of agrochemicals that help in pest control and crop protection.

Mechanism of Action

The mechanism by which 2,4,6,6-tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one exerts its effects involves its strong electron-withdrawing effect due to the presence of two carbonyl groups in the molecule. This makes it a good electron acceptor and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Comparison with Similar Compounds

2,4,6,6-Tetramethyl-5,6,7,7a-tetrahydro-1,3-dioxaindan-5-one can be compared with other similar compounds such as:

    2,2,6,6-Tetramethyl-3,5-heptanedione: This compound also has a tetramethyl structure but differs in its ring system and functional groups.

    1H-Cyclopropa[a]naphthalen-2-one: This compound has a similar fused-ring system but with different substituents and functional groups.

    2,2,6,6-Tetramethyl-4-piperidone: This compound has a piperidone ring system and is used in different chemical reactions.

The uniqueness of this compound lies in its specific fused-ring system and the presence of two carbonyl groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

162691-58-9

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2,4,6,6-tetramethyl-7,7a-dihydro-1,3-benzodioxol-5-one

InChI

InChI=1S/C11H16O3/c1-6-9-8(13-7(2)14-9)5-11(3,4)10(6)12/h7-8H,5H2,1-4H3

InChI Key

WLRQAQBEUMCHCZ-UHFFFAOYSA-N

Canonical SMILES

CC1OC2CC(C(=O)C(=C2O1)C)(C)C

Purity

95

Origin of Product

United States

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